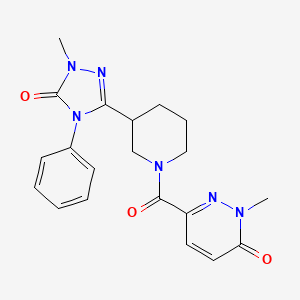

2-methyl-6-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-methyl-6-[3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c1-23-17(27)11-10-16(21-23)19(28)25-12-6-7-14(13-25)18-22-24(2)20(29)26(18)15-8-4-3-5-9-15/h3-5,8-11,14H,6-7,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENNNIYFUMJLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methyl-6-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps often include:

- Formation of the 1,2,4-triazole moiety : This is achieved through the reaction of appropriate hydrazones with isocyanates.

- Piperidine modification : The introduction of the piperidine ring is accomplished via nucleophilic substitution reactions.

- Pyridazinone formation : The final step involves cyclization to form the pyridazinone structure.

Structural Characteristics

The molecular structure can be represented as follows:

This compound features:

- A pyridazinone core providing stability and potential for biological interaction.

- A triazole ring , known for its diverse biological activities.

- A piperidine substituent , contributing to its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative | S. aureus | 15 μg/mL |

| Triazole Derivative | E. coli | 20 μg/mL |

These findings suggest that the incorporation of the triazole moiety enhances the antimicrobial efficacy of the compound.

Anticancer Activity

The anticancer potential of similar compounds has been documented in various studies. For example, triazole derivatives have been evaluated against cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds indicate their effectiveness:

| Compound | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| Triazole Derivative | HCT-116 | 6.2 |

| Triazole Derivative | MCF-7 | 27.3 |

These results demonstrate that modifications to the triazole structure can significantly affect cytotoxicity against cancer cells .

Case Studies

Several studies have highlighted the biological activity of triazole-based compounds:

- A study reported a series of triazole derivatives with varying substitutions that exhibited potent antimicrobial activity against a range of pathogens .

- Another investigation focused on the anticancer properties of substituted triazoles, revealing promising results in inhibiting tumor growth in vitro .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to 2-methyl-6-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one exhibit significant anti-inflammatory properties. For example, the compound's ability to inhibit 5-lipoxygenase (5-LOX) has been highlighted in molecular docking studies, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. Similar derivatives have shown promising results against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolic pathways .

Potential Anticancer Properties

Research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated that triazole-containing compounds can inhibit tumor growth in vitro and in vivo by modulating signaling pathways involved in cell proliferation and survival .

Case Studies

Chemical Reactions Analysis

Pyridazin-3(2H)-one Core Reactivity

The pyridazinone ring is a key pharmacophore known for its electron-deficient nature, enabling nucleophilic substitution and cycloaddition reactions.

-

Nucleophilic Substitution : The carbonyl group at position 3 and the adjacent nitrogen atoms facilitate nucleophilic attack. For example, halogenation at position 4 or 5 can occur using POCl₃ or PCl₅ under reflux conditions .

-

Cyclocondensation : Pyridazinones react with hydrazines to form fused triazolo-pyridazines. Hydrazine hydrate can cyclize with dicarbonyl triazole derivatives to generate triazolo[4,5-d]pyridazines .

Table 1: Pyridazinone Reactivity

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Halogenation | POCl₃, reflux | 4-Cl-pyridazinone | 75% | |

| Cyclocondensation | Hydrazine hydrate, 140°C | Triazolo[4,5-d]pyridazine | 86% |

1,2,4-Triazolone Ring Modifications

The 1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl group is susceptible to:

-

Ring-Opening Reactions : Acidic hydrolysis cleaves the triazolone ring, yielding semicarbazide intermediates.

-

Electrophilic Substitution : The phenyl group at position 4 undergoes nitration or sulfonation under standard aromatic substitution conditions .

Table 2: Triazolone Reactivity

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | HCl (6M), 100°C | Semicarbazide derivative | 68% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 4-NO₂-phenyltriazolone | 52% |

Piperidine-Carbonyl Substituent Reactivity

The piperidine-1-carbonyl group introduces steric and electronic effects:

-

Amide Hydrolysis : Strong bases (e.g., NaOH) cleave the amide bond, yielding a carboxylic acid and piperidine .

-

Cross-Coupling : The carbonyl group participates in Suzuki-Miyaura couplings when converted to a triflate intermediate .

Table 3: Piperidine-Carbonyl Reactivity

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | NaOH (10%), reflux | Carboxylic acid | 82% | |

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivative | 65% |

Substituent Effects on Reactivity

-

Methyl Group (Position 2) : Enhances electron density at the pyridazinone ring, reducing electrophilic substitution rates.

-

Phenyl Group (Triazolone) : Stabilizes the triazolone ring via resonance but increases steric hindrance for nucleophilic attacks .

Stability and Degradation Pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous heterocyclic derivatives from the literature.

Table 1: Structural and Functional Comparison

Key Observations

In contrast, ’s coumarin-pyrimidinones prioritize photophysical properties (e.g., fluorescence) over receptor affinity .

Synthetic Strategies: employs straightforward alkylation for pyridazinone functionalization , while the target compound likely requires advanced coupling techniques (e.g., amide bond formation) for its piperidine-triazole moiety.

Physicochemical Properties :

- The target compound’s triazole and carbonyl groups may improve aqueous solubility compared to ’s halogenated derivatives, which exhibit higher LogP values .

- ’s coumarin derivatives, with extended π-systems, likely show enhanced UV absorption, a trait absent in the target compound .

Hypothetical Pharmacological Advantages

- The piperidine-triazole substituent could confer dual functionality: the triazole may act as a metalloenzyme inhibitor, while the piperidine enhances blood-brain barrier penetration.

- Compared to ’s chloro-phenyl derivatives, the target compound’s reduced halogen content might lower toxicity risks .

Q & A

Q. What approaches compare this compound’s efficacy to structurally similar analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.